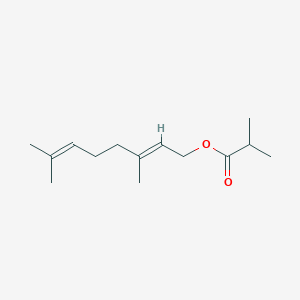
Geranyl isobutyrate
Übersicht
Beschreibung
Geranyl isobutyrate is a compound with a floral type odor and flavor . It is often used in fragrance applications, adding depth and complexity to various scents . It has a sweet fruity apple note with waxy undertones .
Molecular Structure Analysis
Geranyl isobutyrate has a molecular formula of C14H24O2, with an average mass of 224.339 Da and a mono-isotopic mass of 224.177628 Da .Wissenschaftliche Forschungsanwendungen
Fragrance Applications
Geranyl isobutyrate is widely used in the fragrance industry due to its rose, buttery, and sour aroma. It is often used alongside geraniol and other derivatives to add depth and complexity to various scents. It finds applications in Ambre bases, Chypre, Fougere, Lavender, Geranium, Cassie, Rose, and more .
Flavoring Applications
In the flavor industry, Geranyl isobutyrate is recognized for its fruity flavor profile. It is used to impart a fresh and sweet taste in various food products. The Flavor and Extract Manufacturers Association (FEMA) lists it as a flavor ingredient under GRAS (Generally Recognized as Safe) reference 2513 .
Cosmetic Applications
Geranyl isobutyrate serves as a starting material for perfumed cosmetic products such as perfumes, eau de parfum, eau de toilette, eau de cologne. Its perfuming function is part of perfume oils and flavors used in cosmetic products .
Wirkmechanismus
Target of Action
Geranyl isobutyrate is primarily used as a flavoring agent in the food industry . Its primary targets are the olfactory receptors in the nose, which detect the compound’s floral odor and contribute to the overall sensory appeal of food and beverages .
Mode of Action
Geranyl isobutyrate interacts with its targets (olfactory receptors) by binding to them and triggering a neural response that is interpreted by the brain as a specific smell . This interaction enhances the aroma and taste of products, making them more appealing to consumers .
Biochemical Pathways
Geranyl isobutyrate is synthesized through the esterification reaction between an alcohol (geraniol) and an organic acid (isobutyric acid) . This process is catalyzed by enzymes such as lipases . The enzymatic synthesis of geranyl isobutyrate has been optimized using the Taguchi method, achieving a conversion of 93% under optimal reaction conditions .
Result of Action
The primary result of geranyl isobutyrate’s action is the enhancement of the aroma and taste of food and beverage products . Its unique scent can trigger pleasurable associations and evoke memories, creating a sense of familiarity with the product . Excessive usage of flavor esters like geranyl isobutyrate can result in an artificial or overpowering final taste of the product .
Action Environment
The action of geranyl isobutyrate can be influenced by various environmental factors. For instance, the compound is intended to be released from scented items such as clothes, erasers, toys, paper products, and CDs . The presence of other flavors and aromas, the temperature, and the pH of the environment can all affect the perception of its scent. Furthermore, the compound’s stability may be affected by factors such as light, heat, and storage conditions.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[(2E)-3,7-dimethylocta-2,6-dienyl] 2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O2/c1-11(2)7-6-8-13(5)9-10-16-14(15)12(3)4/h7,9,12H,6,8,10H2,1-5H3/b13-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJYXQFXLSCKTP-UKTHLTGXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OCC=C(C)CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)OC/C=C(\C)/CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8051889 | |
| Record name | (2E)-3,7-dimethylocta-2,6-dien-1-yl 2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8051889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless to pale yellow liquid with a rose odour | |
| Record name | Geranyl isobutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/628/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
soluble in most organic solvents; insoluble in water | |
| Record name | Geranyl isobutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/628/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.885-0.893 (d20/4) | |
| Record name | Geranyl isobutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/628/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Geranyl isobutyrate | |
CAS RN |
2345-26-8 | |
| Record name | Geranyl isobutyrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2345-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Geranyl isobutyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002345268 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 2-methyl-, (2E)-3,7-dimethyl-2,6-octadien-1-yl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (2E)-3,7-dimethylocta-2,6-dien-1-yl 2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8051889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Geranyl isobutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.330 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GERANYL ISOBUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P6D2F72907 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary chemical characteristic of essential oils containing geranyl isobutyrate?
A1: Essential oils rich in geranyl isobutyrate are often characterized by their high proportion of oxygenated monoterpenes. For example, the essential oil extracted from both the aerial parts and roots of Pulicaria laciniata displayed a significant amount of oxygenated monoterpenes (68.46% and 85.91%, respectively), with geranyl isobutyrate as a major component (55.91% and 77.92% respectively) []. This dominance of geranyl isobutyrate classifies these oils as belonging to the geranyl isobutyrate chemotype.
Q2: Has the presence of geranyl isobutyrate been investigated in less common plant species?
A2: Yes, research has identified geranyl isobutyrate within the essential oil of Carpesium abrotanoides, a plant used in traditional medicine []. While not the most abundant compound in this oil, its presence contributes to the overall chemical profile. This finding suggests potential avenues for further exploration of geranyl isobutyrate's biological activities and its role within this specific plant species.
Q3: Are there variations in geranyl isobutyrate content depending on the age of the plant material?
A3: Yes, studies on Palmarosa (Cymbopogon martinii var. motia) revealed that the concentration of geranyl isobutyrate, along with other compounds like linalool, α-terpineol, and geraniol, tends to be higher in the essential oils derived from mature, older leaves []. This suggests that the age and developmental stage of the plant material can significantly influence the yield and composition of essential oils, including the levels of geranyl isobutyrate.
Q4: What spectroscopic techniques are employed for the structural identification of geranyl isobutyrate?
A4: Researchers utilize Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 1H-NMR and 13C-NMR, to confirm the structural identity of geranyl isobutyrate []. These techniques provide detailed information about the hydrogen and carbon environments within the molecule, allowing for the confirmation of its structure and the position of functional groups.
Q5: Are there studies investigating the impact of drying methods on geranyl isobutyrate content in essential oils?
A5: Research on Palmarosa (Cymbopogon martinii (Roxb.) Wats. var. motia Burk.) has explored the effects of sun drying and shade drying on the essential oil composition []. Interestingly, sun drying resulted in a higher geraniol content (77.02%) compared to shade drying (76.26%), while shade drying led to higher geranyl acetate levels (14.60%). These findings highlight how different post-harvest processing techniques can influence the relative proportions of specific compounds within the essential oil, including geranyl isobutyrate.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



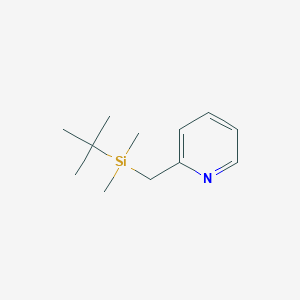
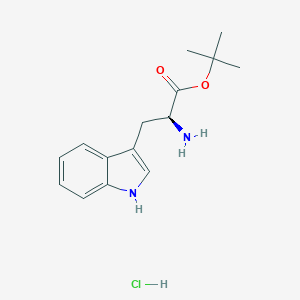
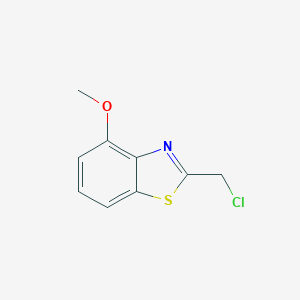

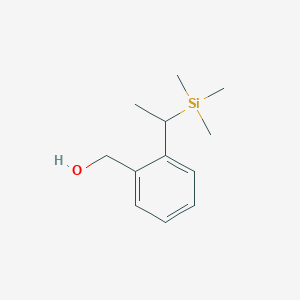
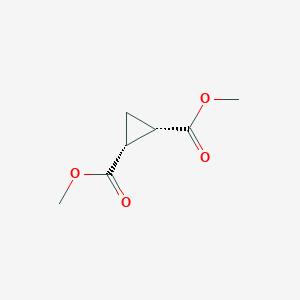
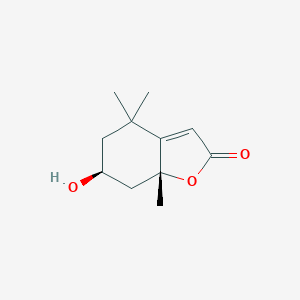


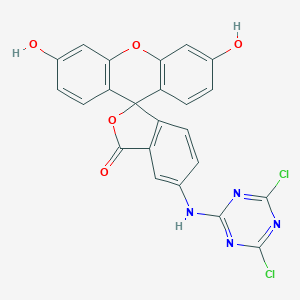
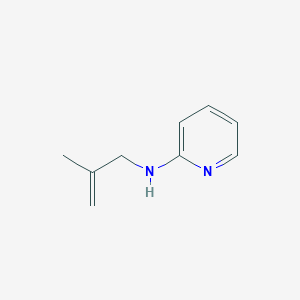
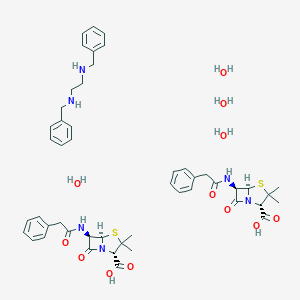
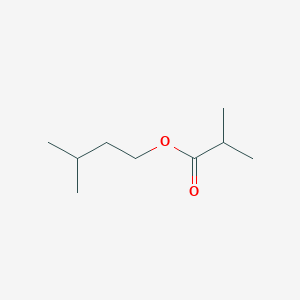
![1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B149017.png)